Methyl thioglycolate

Description

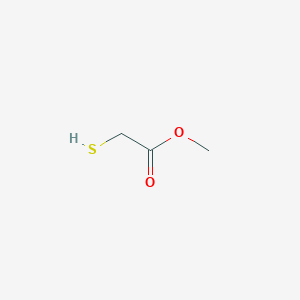

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIJJIMOAABWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033673 | |

| Record name | Methyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [MSDSonline] | |

| Record name | Methyl thioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

148 °C | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2365-48-2 | |

| Record name | Methyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1608LA9EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Thioglycolate from Thioglycolic Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl thioglycolate, an important intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the esterification of thioglycolic acid with methanol, a widely utilized and efficient method. This document details the underlying reaction mechanism, experimental protocols, and key process parameters, presenting quantitative data in a structured format for ease of comparison and implementation.

Introduction

Methyl thioglycolate, also known as methyl mercaptoacetate, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, pesticides, and flavorings.[1][2] Its synthesis is a critical process for industries relying on this compound as a starting material. The most common and direct route to methyl thioglycolate is the Fischer esterification of thioglycolic acid with methanol, typically catalyzed by an acid.[3][4] This guide will explore the technical details of this synthesis, providing a robust resource for laboratory and process chemists.

Reaction Mechanism and Stoichiometry

The synthesis of methyl thioglycolate from thioglycolic acid and methanol is a reversible esterification reaction. The presence of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction proceeds to an equilibrium which can be shifted towards the product side by using an excess of one of the reactants, typically methanol, or by removing the water formed during the reaction.[3][5]

The overall reaction is as follows:

HSCH₂COOH + CH₃OH ⇌ HSCH₂COOCH₃ + H₂O (Thioglycolic Acid + Methanol ⇌ Methyl Thioglycolate + Water)

Experimental Protocols and Process Parameters

The successful synthesis of methyl thioglycolate is dependent on several key parameters, including the molar ratio of reactants, choice and concentration of catalyst, reaction temperature, and reaction time. The following sections provide a detailed experimental protocol and a summary of these critical variables.

General Experimental Protocol

The following is a generalized procedure for the synthesis of methyl thioglycolate based on common laboratory and pilot-scale practices.

Materials:

Equipment:

-

Reaction vessel equipped with a mechanical stirrer, condenser, and thermometer.

-

Heating mantle or water bath.

-

Fractional distillation apparatus.

-

Vacuum distillation setup.

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, charge thioglycolic acid and methanol. The molar ratio of thioglycolic acid to methanol is typically in the range of 1:1.3 to 1:4.0.[1][6] An excess of methanol is used to drive the reaction equilibrium towards the formation of the ester.

-

Catalyst Addition: Prepare a 20-30% mass concentration solution of p-toluenesulfonic acid in methanol.[1][7] Add an initial portion (e.g., 60%) of the catalyst solution to the reaction mixture. The total amount of the catalyst solution is typically 0.5-1.0% of the total mass of the reactants.[1][6]

-

First Heating Stage: Begin stirring and heat the mixture to a reflux temperature of 45-55°C.[1] Maintain this temperature for 3 to 5 hours.[1]

-

Second Catalyst Addition and Heating Stage: After the initial reaction period, add the remaining portion (e.g., 40%) of the catalyst solution. Increase the reaction temperature to 55-65°C and continue to reflux with stirring for an additional 3 to 5 hours.[1]

-

Work-up and Separation: Upon completion of the reaction, cool the mixture. The product, methyl thioglycolate, is denser than the aqueous methanol phase and will form the lower layer. Use a separation funnel or a fractional distillation apparatus to separate the ester layer.[1][2]

-

Purification: The crude ester layer is then purified by vacuum distillation to obtain high-purity methyl thioglycolate.[1][3] The final product should be a colorless and transparent oily liquid.[1]

Summary of Process Parameters

The following tables summarize the key quantitative data for the synthesis of methyl thioglycolate.

Table 1: Reactant and Catalyst Specifications

| Parameter | Value/Range | Source(s) |

| Thioglycolic Acid Purity | 70.0% - 96.0% | [6][7] |

| Methanol Purity | 95.0% - 99.9% | [6][7] |

| Molar Ratio (Thioglycolic Acid:Methanol) | 1:1.3 - 1:4.0 | [1][6] |

| Catalyst | p-Toluenesulfonic acid | [1][4] |

| Catalyst Concentration (in Methanol) | 20% - 30% (mass concentration) | [1][7] |

| Catalyst Loading (% of total reactant mass) | 0.5% - 1.0% | [1][6] |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value/Range | Source(s) |

| Stage 1 Reaction Temperature | 45°C - 55°C | [1] |

| Stage 1 Reaction Time | 3 - 5 hours | [1] |

| Stage 2 Reaction Temperature | 55°C - 65°C | [1] |

| Stage 2 Reaction Time | 3 - 5 hours | [1] |

| Final Product Purity | ≥98.5% | [1][6] |

| Average Yield/Recovery Rate | ≥85% | [1][6] |

Alternative Synthesis Route

While the esterification of thioglycolic acid is a primary method, an alternative industrial synthesis involves the reaction of methyl chloroacetate with a source of hydrosulfide, such as sodium hydrosulfide or sodium thiosulfate.[3][8] This process typically involves a two-step sequence of salt formation followed by acidification/hydrolysis to generate the thiol group.[3][8]

Conclusion

The synthesis of methyl thioglycolate from thioglycolic acid and methanol via acid-catalyzed esterification is a well-established and efficient method. By carefully controlling the reaction parameters, including reactant ratios, catalyst concentration, and temperature, high yields and purity of the final product can be consistently achieved. This guide provides the necessary technical details to aid researchers and drug development professionals in the successful implementation of this important chemical transformation.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl thioglycolate | 2365-48-2 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. journals.iium.edu.my [journals.iium.edu.my]

- 6. CN101580485A - Method for producing methyl thioglycolate - Google Patents [patents.google.com]

- 7. Methyl thioglycolate synthesis - chemicalbook [chemicalbook.com]

- 8. CN102477006A - Synthesis method of methyl thioglycolate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Thioglycolate

Introduction

Methyl thioglycolate (CAS No. 2365-48-2), also known as methyl 2-mercaptoacetate, is a bifunctional organic compound featuring both a thiol (-SH) and a methyl ester (-COOCH₃) group.[1] This unique structure makes it a versatile and crucial intermediate in a wide array of applications, from organic synthesis and polymer science to pharmaceutical development and biochemical research.[2][3][4] Its reactivity allows it to serve as a building block for complex molecules, including pharmaceuticals like cephalosporin antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs).[3][5] Furthermore, its ability to interact with disulfide bonds makes it a valuable tool in protein chemistry, while its role in neocarzinostatin activation and as a model for studying oxidative DNA damage highlights its biochemical significance.[1][6][7]

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl thioglycolate, detailed experimental protocols for its synthesis, and visual representations of its chemical reactivity and experimental workflows to support professionals in research and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of methyl thioglycolate are summarized below. It is typically a colorless to pale green liquid with a strong, unpleasant, garlic-like odor.[1][8]

General and Physical Properties

The fundamental physical constants and properties of methyl thioglycolate are presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2365-48-2 | [8] |

| Molecular Formula | C₃H₆O₂S | [8][9] |

| Molecular Weight | 106.14 g/mol | |

| Appearance | Clear, colorless to pale green liquid | [1][8] |

| Odor | Strong, unpleasant, garlic-like stench | [1][10] |

| Melting Point | -24 °C | [6][8] |

| Boiling Point | 42-43 °C at 10 mmHg | [8][11] |

| Density | 1.187 g/mL at 25 °C | [8][11] |

| Refractive Index (n20/D) | 1.464 - 1.467 | [8] |

| Water Solubility | 40 g/L at 20 °C | [1][8] |

| Vapor Pressure | 7.5 mm Hg at 25 °C (estimated) | [9] |

Chemical and Spectroscopic Data

The chemical properties are dictated by its dual functional groups. The thiol group is a potent nucleophile and reducing agent, while the ester group is susceptible to hydrolysis and transesterification.[3]

| Property | Value / Description | Reference(s) |

| pKa | 8.08 | [9] |

| InChI Key | MKIJJIMOAABWGF-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)CS | |

| Reactivity | Air sensitive; stable under normal temperatures and pressures. | [12] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available. | [9][12][13] |

Safety and Hazard Information

Methyl thioglycolate is a hazardous chemical that requires careful handling. It is flammable, toxic if swallowed, and causes skin and eye irritation.[10][14][15]

| Property | Value / Description | Reference(s) |

| Flash Point | 56 °C (132.8 °F) | [6][10] |

| Hazard Class | 3 (Flammable Liquid) | [16] |

| GHS Hazard Statements | H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [15][17][18] |

| Storage | Store in a cool, dry, well-ventilated, flammables-area. Keep container tightly closed and away from heat, sparks, and open flames. Air sensitive; store under an inert atmosphere (e.g., Argon). | [12] |

Chemical Reactivity and Applications

The dual functionality of methyl thioglycolate is the cornerstone of its utility.

-

Thiol (-SH) Group: This group acts as a potent nucleophile, readily participating in Michael additions with α,β-unsaturated carbonyl compounds.[3][4] It is easily oxidized, which allows it to act as a reducing agent, notably for cleaving disulfide bonds in proteins—a property leveraged in biochemical research.[4] The thiol group also exhibits strong metal-chelating properties.[3]

-

Ester (-COOCH₃) Group: The ester group can undergo hydrolysis to yield thioglycolic acid or participate in transesterification reactions with other alcohols, allowing for the synthesis of various thioglycolate esters used as polymer additives or in cosmetics.[1][3]

This reactivity makes it a key intermediate in the synthesis of pharmaceuticals (e.g., NSAID intermediates like 5-chloro-2-carboxylic acid methyl ester-3-methylaminosulfonylthiophene), pesticides, and sulfur-containing heterocycles.[3][5] In polymer science, it is used as a chain transfer agent to control molecular weight during polymerization.[3][4]

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl thioglycolate | 2365-48-2 | Benchchem [benchchem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl thioglycolate | 2365-48-2 | FM36432 | Biosynth [biosynth.com]

- 7. Methyl Thioglycolate Market By Type And Application - Global Industry Analysis & Forecast To 2025 [crystalmarketresearch.com]

- 8. Methyl thioglycolate (CAS 2365-48-2) with high quality and good price [sellchems.com]

- 9. Methyl Thioglycolate | C3H6O2S | CID 16907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Methyl thioglycolate 95 2365-48-2 [sigmaaldrich.com]

- 12. Page loading... [guidechem.com]

- 13. Methyl thioglycolate(2365-48-2) 1H NMR spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 2365-48-2 CAS MSDS (Methyl thioglycolate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. biosynth.com [biosynth.com]

- 18. lobachemie.com [lobachemie.com]

Methyl Thioglycolate (CAS 2365-48-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Core Specifications, Experimental Protocols, and Biological Interactions

Methyl thioglycolate (CAS 2365-48-2), also known as methyl mercaptoacetate, is a versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. Its bifunctional nature, possessing both a thiol and an ester group, allows it to participate in a wide array of chemical reactions, making it a valuable building block for the synthesis of various therapeutic agents and other complex molecules. This technical guide provides a comprehensive overview of its specifications, detailed experimental protocols for its analysis and use, and an exploration of its interaction with biological signaling pathways.

Core Specifications

Methyl thioglycolate is a colorless to pale green liquid with a distinct, strong odor. Its key physical and chemical properties are summarized in the tables below, compiled from various chemical suppliers and safety data sheets. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: General and Physical Properties of Methyl Thioglycolate

| Property | Value |

| CAS Number | 2365-48-2 |

| Molecular Formula | C₃H₆O₂S |

| Molecular Weight | 106.14 g/mol |

| Appearance | Colorless to almost colorless clear liquid[1][2] |

| Boiling Point | 42-43 °C at 10 mmHg[3][4] |

| Melting Point | -24 °C[5][6] |

| Density | 1.187 g/mL at 25 °C[4][7] |

| Refractive Index (n20/D) | 1.466 (lit.)[3][4] |

| Flash Point | 56 °C (132.8 °F) - closed cup[8] |

| Solubility | 40 g/L in water at 20 °C[6] |

Table 2: Chemical and Purity Specifications of Methyl Thioglycolate

| Parameter | Specification | Analysis Method |

| Purity | >95%, >98.0%, >99%[1][3][5][8][9][10][11] | Gas Chromatography (GC)[1][2] |

| Synonyms | Methyl mercaptoacetate, Methyl 2-mercaptoacetate, Thioglycolic acid methyl ester[1][2][12] | - |

| InChI Key | MKIJJIMOAABWGF-UHFFFAOYSA-N[8][9][10] | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the analysis of methyl thioglycolate and its application in organic synthesis.

Gas Chromatography (GC) Method for Purity Analysis

This protocol outlines a general method for determining the purity of methyl thioglycolate using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is based on standard practices for the analysis of volatile organic compounds.

Objective: To determine the purity of a methyl thioglycolate sample by quantifying the main component and any impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: DB-624 (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent polar capillary column.

-

Autosampler.

-

Data acquisition and processing software.

Reagents and Materials:

-

Methyl thioglycolate sample.

-

High-purity carrier gas (e.g., Nitrogen or Helium).

-

High-purity hydrogen for FID.

-

High-purity air for FID.

-

Methanol (or other suitable solvent) for sample dilution.

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas Flow Rate: Constant flow, e.g., 1-2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

Procedure:

-

Sample Preparation: Prepare a solution of the methyl thioglycolate sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Instrument Setup: Set up the GC-FID system according to the chromatographic conditions listed above. Allow the system to stabilize.

-

Injection: Inject the prepared sample solution into the GC.

-

Data Acquisition: Record the chromatogram for the entire duration of the run.

-

Analysis: Identify the peak corresponding to methyl thioglycolate based on its retention time. Integrate the area of all peaks in the chromatogram.

-

Purity Calculation: Calculate the purity of the methyl thioglycolate sample using the area percent method: Purity (%) = (Area of Methyl Thioglycolate Peak / Total Area of All Peaks) x 100

Method Validation (as per ICH guidelines):

-

Specificity: The method should be able to resolve the methyl thioglycolate peak from potential impurities and solvent peaks.

-

Linearity: Analyze a series of dilutions of a standard solution to demonstrate a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a known amount of pure methyl thioglycolate into a sample matrix.

-

Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days to assess the method's precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of methyl thioglycolate that can be reliably detected and quantified.

Synthesis of Methyl 3-amino-2-thiophenecarboxylate

Methyl thioglycolate is a key starting material for the synthesis of various heterocyclic compounds, including thiophene derivatives which are important scaffolds in many pharmaceuticals. The following protocol describes the synthesis of methyl 3-amino-2-thiophenecarboxylate from methyl thioglycolate.

Reaction: Methyl thioglycolate + 2-Chloroacrylonitrile → Methyl 3-amino-2-thiophenecarboxylate

Materials:

-

Methyl thioglycolate (10.6 g, 100 mmol)

-

Sodium methoxide (NaOMe) (10.8 g, 200 mmol)

-

2-Chloroacrylonitrile (8.75 g, 100 mmol)

-

Methanol (MeOH) (100 mL total)

-

Water (H₂O) (50 mL)

-

Ethyl acetate (EtOAc) (200 mL)

-

Magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottomed flask, dissolve methyl thioglycolate (10.6 g, 100 mmol) and sodium methoxide (10.8 g, 200 mmol) in methanol (90 mL).[5]

-

Cool the mixture in an ice bath to 0 °C.

-

Prepare a solution of 2-chloroacrylonitrile (8.75 g, 100 mmol) in methanol (10 mL).[5]

-

Add the 2-chloroacrylonitrile solution dropwise to the cooled reaction mixture with stirring.[5]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[5]

-

Add water (50 mL) to the residue and extract the product with ethyl acetate (4 x 50 mL).[5]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[5]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography to obtain the pure methyl 3-amino-2-thiophenecarboxylate.[5]

Biological Interactions and Signaling Pathways

Methyl thioglycolate has been reported to interact with biological systems, notably as a reversible antagonist of the oxytocin receptor.[13] The oxytocin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligand oxytocin, initiates a cascade of intracellular signaling events.

The Oxytocin Receptor Signaling Pathway

The activation of the oxytocin receptor (OXTR) primarily couples to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12]

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in cytosolic Ca²⁺ is a key event that leads to various cellular responses, including smooth muscle contraction.[12]

-

DAG activates protein kinase C (PKC), which can phosphorylate a variety of downstream targets, contributing to cellular responses such as proliferation and trophic effects.[12]

Furthermore, OXTR activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK1/2), which are involved in cell growth and differentiation.[1][2]

The proposed mechanism for methyl thioglycolate's antagonism at the oxytocin receptor involves the reversible inactivation of essential disulfide groups within the receptor protein.[13] Disulfide bonds are critical for maintaining the three-dimensional structure of many proteins, including GPCRs. By reducing these disulfide bonds, methyl thioglycolate can alter the receptor's conformation, thereby preventing oxytocin from binding and/or the receptor from undergoing the conformational changes necessary to activate its downstream G protein signaling pathways.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Methyl 3-amino-2-thiophenecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. G-protein signaling of oxytocin receptor as a potential target for cabazitaxel-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methyl Thioglycolate | C3H6O2S | CID 16907 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Thioglycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl thioglycolate, a key building block in organic synthesis and a component in various pharmaceutical and commercial products. The following sections detail its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a critical resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of methyl thioglycolate is critically supported by infrared and nuclear magnetic resonance spectroscopy. The data presented in the following tables have been compiled from various spectroscopic databases and scientific literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy of methyl thioglycolate reveals characteristic vibrational frequencies corresponding to its functional groups. The data below, primarily from gas-phase studies, provides insight into the molecular structure and bonding.

Table 1: Infrared (IR) Spectroscopic Data for Methyl Thioglycolate (Gas Phase) [1]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 2958 | ν(C-H) | Asymmetric Stretch |

| 2850 | ν(C-H) | Symmetric Stretch |

| 2580 | ν(S-H) | Stretch |

| 1750 | ν(C=O) | Stretch |

| 1440 | δ(CH₂) | Scissoring |

| 1330 | τ(CH₂) | Wagging |

| 1170 | ν(C-O) | Stretch |

| 1020 | ν(C-C) | Stretch |

| 870 | ρ(CH₃) | Rocking |

| 680 | ν(C-S) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of methyl thioglycolate. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of methyl thioglycolate is characterized by three distinct signals, corresponding to the methyl ester, methylene, and thiol protons.

Table 2: ¹H NMR Spectroscopic Data for Methyl Thioglycolate [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.75 | Singlet | 3H | -OCH₃ |

| 3.28 | Doublet | 2H | -SCH₂- |

| 2.03 | Triplet | 1H | -SH |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectroscopic Data for Methyl Thioglycolate

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C=O |

| 52.5 | -OCH₃ |

| 26.0 | -SCH₂- |

Experimental Protocols

While detailed experimental parameters are often specific to the instrumentation used, the following outlines the general procedures for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

The infrared spectrum of liquid methyl thioglycolate is typically recorded as a neat thin film.

Sample Preparation and Analysis:

-

A commercial sample of methyl thioglycolate (typically >95% purity) can be used directly. For high-resolution studies, the sample may be purified by vacuum distillation.[1]

-

A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to form a thin, uniform liquid film.

-

The assembled plates are mounted in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates is recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are obtained on a high-resolution NMR spectrometer.

Sample Preparation and Analysis:

-

Approximately 5-20 mg of methyl thioglycolate is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 300 MHz.[2]

-

The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Standard acquisition parameters are used, and the data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of methyl thioglycolate.

Caption: Workflow for the spectroscopic analysis of methyl thioglycolate.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and conformational landscape of methyl thioglycolate. The information presented herein is compiled from experimental spectroscopic studies and advanced computational analyses, offering critical insights for professionals in research, chemical sciences, and drug development.

Molecular Structure and Conformational Analysis

Methyl thioglycolate (C₃H₆O₂S) is a flexible molecule with the potential for multiple conformational isomers due to rotation around its single bonds. Theoretical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-311+G** level of theory, have identified two primary, low-energy conformers that dominate its conformational landscape in the gas phase. These are designated as Conformer I and Conformer II.

Conformer I (syn-gauche-(-)gauche): This is the most stable conformer of methyl thioglycolate. Its structure is characterized by a specific arrangement of its dihedral angles, leading to a compact and energetically favorable geometry.

Conformer II (syn-gauche-gauche): The second most stable conformer, Conformer II, lies slightly higher in energy than Conformer I. While less abundant, its presence is significant, particularly in matrix isolation studies.

The calculated relative abundances at ambient temperature suggest that Conformer I is the predominant form, with a significant population of Conformer II also present.

Visualization of Conformational Isomers

Caption: Conformational Isomers of Methyl Thioglycolate.

Quantitative Molecular Geometry

The precise geometric parameters of the two most stable conformers of methyl thioglycolate have been determined through B3LYP/6-311+G** calculations. These parameters are crucial for understanding the molecule's reactivity and interactions.

Bond Lengths

| Bond | Conformer I (Å) | Conformer II (Å) |

| C=O | 1.215 | 1.216 |

| C-O (ester) | 1.345 | 1.344 |

| O-CH₃ | 1.438 | 1.439 |

| C-C | 1.518 | 1.517 |

| C-S | 1.842 | 1.845 |

| S-H | 1.341 | 1.340 |

| C-H (CH₂) | 1.092 | 1.093 |

| C-H (CH₃) | 1.090 | 1.090 |

Bond Angles

| Angle | Conformer I (°) | Conformer II (°) |

| O=C-O | 124.8 | 124.9 |

| O=C-C | 123.5 | 123.6 |

| O-C-C | 111.7 | 111.5 |

| C-O-CH₃ | 116.2 | 116.0 |

| C-C-S | 113.1 | 112.9 |

| C-S-H | 96.5 | 96.6 |

| H-C-H (CH₂) | 108.9 | 108.8 |

| H-C-H (CH₃) | 108.5 | 108.6 |

Dihedral Angles

| Dihedral Angle | Conformer I (°) | Conformer II (°) |

| O=C-O-CH₃ | 179.8 (syn) | 179.9 (syn) |

| O=C-C-S | 89.5 (gauche) | 88.7 (gauche) |

| C-C-S-H | -68.2 (-gauche) | 67.9 (gauche) |

Experimental Protocols

The structural and vibrational properties of methyl thioglycolate have been investigated using a combination of spectroscopic techniques coupled with computational methods.

Gas-Phase Infrared (IR) Spectroscopy

The gas-phase IR spectrum of methyl thioglycolate provides information about its vibrational modes in an isolated state.

-

Sample Preparation: A commercial sample of methyl thioglycolate (typically 95% purity) is further purified by repeated trap-to-trap distillation under vacuum.

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used.

-

Experimental Conditions: The spectrum is recorded at room temperature in a gas cell with a defined path length.

-

Data Analysis: The experimental spectrum is compared with the theoretical spectra calculated for the different conformers to identify the most abundant species. The gas-phase IR spectrum of methyl thioglycolate is consistent with the presence of only the most stable conformer (Conformer I).

Matrix-Isolation Infrared (IR) Spectroscopy

Matrix-isolation IR spectroscopy allows for the trapping and stabilization of different conformers at cryogenic temperatures.

-

Matrix Preparation: A gaseous mixture of methyl thioglycolate and an inert gas (e.g., Argon) is deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.

-

Instrumentation: An FTIR spectrometer coupled with a closed-cycle helium cryostat is used.

-

Experimental Conditions: Spectra are recorded at low temperatures, which prevents conformational interconversion.

-

Data Analysis: By analyzing the spectra at low temperatures, it is possible to identify the vibrational bands corresponding to less stable conformers, such as Conformer II, which are trapped in the inert matrix.

Computational Chemistry

Theoretical calculations are essential for interpreting experimental data and providing a detailed understanding of the molecular structure and energetics.

-

Methodology: Density Functional Theory (DFT) and ab initio molecular orbital calculations are employed.

-

Level of Theory: A common and reliable level of theory for this system is the B3LYP functional with the 6-311+G** basis set.

-

Calculations Performed:

-

Geometry Optimization: To find the minimum energy structures of the conformers.

-

Frequency Calculations: To predict the vibrational spectra and confirm that the optimized structures are true minima.

-

Potential Energy Surface Scans: To explore the energy landscape of conformational changes.

-

Experimental and Computational Workflow

The synergistic approach of combining experimental spectroscopy with computational chemistry is crucial for a thorough understanding of the molecular properties of methyl thioglycolate.

Caption: Workflow for Structural Analysis.

Bonding in Methyl Thioglycolate

The bonding in methyl thioglycolate can be understood through the analysis of its constituent functional groups: the methyl ester and the thiol group.

-

Ester Group: The C=O double bond is a strong, polar bond. The C-O single bonds in the ester linkage exhibit partial double bond character due to resonance.

-

Thiol Group: The C-S and S-H bonds are weaker and less polar than their oxygen-containing counterparts (C-O and O-H). The sulfur atom possesses lone pairs of electrons that can participate in intermolecular interactions.

-

Intramolecular Interactions: The proximity of the thiol and ester groups can lead to weak intramolecular interactions, such as hydrogen bonding between the thiol hydrogen and the carbonyl oxygen, which can influence the conformational preferences.

This detailed understanding of the molecular structure and bonding of methyl thioglycolate is fundamental for predicting its chemical behavior, designing new molecules with desired properties, and interpreting its role in various chemical and biological systems.

Unveiling the Past: A Technical Guide to the Discovery and Synthesis of Methyl Thioglycolate

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of methyl thioglycolate synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey from the foundational research on its acid precursor to the various synthetic routes developed over time, presenting key quantitative data, detailed experimental protocols, and visual representations of the core chemical processes.

The story of methyl thioglycolate is intrinsically linked to its precursor, thioglycolic acid (TGA). The groundwork for the application of thioglycolates was laid in the early 1930s through the work of scientist David R. Goddard.[1] While investigating the resistance of proteins like keratin to enzymatic digestion, Goddard identified TGA as a potent agent for reducing disulfide bonds within these proteins.[1] This fundamental discovery opened the door for the use of TGA and its derivatives, including methyl thioglycolate, in a variety of applications, notably as a chemical depilatory starting in the 1940s.[1]

The Dawn of Synthesis: Early Methodologies

Historically, two principal synthetic pathways have dominated the production of methyl thioglycolate: the direct esterification of thioglycolic acid with methanol and the reaction of methyl chloroacetate with a sulfur-containing reagent.

Esterification of Thioglycolic Acid

One of the earliest and most straightforward methods for producing methyl thioglycolate is the Fischer esterification of thioglycolic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Acid-Catalyzed Esterification (Historical Example)

A mixture of thioglycolic acid and an excess of methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is allowed to proceed for several hours. Upon completion, the excess methanol is removed by distillation. The resulting crude methyl thioglycolate is then purified, often by vacuum distillation, to yield the final product.

A generalized workflow for this process is outlined below:

Synthesis from Methyl Chloroacetate

An alternative historical route involves the reaction of methyl chloroacetate with a sulfur source. A common method utilizes sodium thiosulfate in a process that proceeds through a Bunte salt intermediate.

Experimental Protocol: Synthesis via Methyl Chloroacetate and Sodium Thiosulfate

Specified amounts of sodium thiosulfate and methanol are added to a reactor equipped with a reflux condenser. Methyl chloroacetate is then added dropwise to the refluxing mixture. After the reaction, methanol is recovered. The reaction mixture is then subjected to acid hydrolysis, for instance, by the slow addition of concentrated hydrochloric acid, to yield methyl thioglycolate. The product is subsequently extracted from the aqueous solution using an organic solvent, such as chloroform, and purified by vacuum fractionation.

The logical relationship of this synthetic pathway is depicted below:

Evolution and Modern Refinements

While these core methods have been foundational, research has continued to refine the synthesis of methyl thioglycolate, focusing on improving yields, reducing environmental impact, and enhancing safety. Chinese patents, for example, have disclosed methods aimed at inhibiting side reactions to improve product yield and process economy. Innovations include the use of molten salt hydrates as a reaction medium, which offers a more environmentally friendly approach.

Quantitative Data Summary

The following table summarizes typical quantitative data for the historical synthesis methods. It is important to note that yields and reaction conditions can vary significantly based on the specific laboratory setup and scale of the reaction.

| Synthesis Route | Reactants | Catalyst/Reagent | Typical Yield (%) | Key Reaction Conditions |

| Esterification | Thioglycolic Acid, Methanol | Sulfuric Acid | Variable, often moderate | Reflux temperature |

| Esterification | Thioglycolic Acid, Methanol | p-Toluenesulfonic Acid | 85-95 (modern methods) | Reflux, 45-65°C |

| From Chloroacetate | Methyl Chloroacetate, Sodium Thiosulfate | Hydrochloric Acid | Moderate to Good | Reflux, followed by hydrolysis |

Conclusion

The synthesis of methyl thioglycolate has a rich history rooted in the fundamental understanding of sulfur chemistry. From the early days of acid-catalyzed esterification and reactions of chloroacetates, the methodologies have evolved, driven by the need for greater efficiency and sustainability. This guide provides a foundational understanding of these historical processes, offering valuable context for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Key Reactive Sites of the Methyl Thioglycolate Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl thioglycolate (MTG) is a bifunctional molecule of significant interest in organic synthesis, materials science, and pharmacology. Its chemical versatility stems from two primary reactive centers: a nucleophilic thiol group and an electrophilic ester group. This guide provides a comprehensive technical overview of these reactive sites, detailing their chemical properties, reactivity, and involvement in key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of relevant reaction pathways and workflows.

Introduction

Methyl thioglycolate (C₃H₆O₂S), also known as methyl mercaptoacetate, is a colorless liquid with a characteristic odor.[1] Its utility as a chemical intermediate is rooted in the distinct and often orthogonal reactivity of its thiol (-SH) and methyl ester (-COOCH₃) functionalities.[2] The thiol group imparts strong nucleophilic and reducing properties, making it a key reagent for forming carbon-sulfur bonds, cleaving disulfide bridges in proteins, and participating in radical reactions.[3][4] Concurrently, the ester group can undergo nucleophilic acyl substitution reactions such as hydrolysis and transesterification.[1] This dual reactivity makes methyl thioglycolate a versatile building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[5] Understanding the intricacies of its reactive sites is paramount for designing novel synthetic strategies and for its application in drug development and materials science.

Physicochemical and Reactivity Data

A summary of key quantitative data related to the reactivity of methyl thioglycolate is presented in the tables below. These values are crucial for predicting reaction outcomes and optimizing experimental conditions.

Table 1: Physicochemical Properties of Methyl Thioglycolate

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₂S | [6] |

| Molecular Weight | 106.14 g/mol | [6] |

| Appearance | Colorless to pale green liquid | [1] |

| Boiling Point | 42-43 °C at 10 mmHg | [7] |

| Density | 1.187 g/mL at 25 °C | [7] |

| pKa of Thiol Group | ~8.08 | [6] |

| Water Solubility | 40 g/L at 20 °C | [1] |

Table 2: Bond Dissociation Energies (BDEs) of Relevant Bonds in Methyl Thioglycolate and Related Compounds

| Bond | Bond Dissociation Energy (kcal/mol) | Method |

| S-H in simple thiols | ~87 | Experimental Average |

| α-C-H adjacent to sulfur | ~98 | Computational (DFT) |

| S-C (in thioethers) | ~75 | Experimental Average |

Table 3: Kinetic Data for Reactions Involving Methyl Thioglycolate

| Reaction Type | Reactant | Rate Constant | Conditions | Reference(s) |

| Vapor-phase reaction with hydroxyl radicals | Methyl Thioglycolate | 3.5 x 10⁻¹³ cm³/molecule-sec | 25 °C | [8][9] |

| Base-catalyzed hydrolysis | Methyl Thioglycolate | 1.7 L/mol-sec | pH 7-8 | [8][9] |

Key Reactive Sites and Their Transformations

The reactivity of methyl thioglycolate is dominated by its two functional groups: the thiol and the ester.

The Thiol Group (-SH): A Potent Nucleophile and Radical Precursor

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it a strong nucleophile, particularly in its deprotonated thiolate form (RS⁻).[10] The reactivity of the thiol group is highly pH-dependent; in alkaline conditions, the equilibrium shifts towards the more nucleophilic thiolate anion.[3]

Key Reactions of the Thiol Group:

-

Nucleophilic Substitution: The thiolate anion readily participates in Sₙ2 reactions with alkyl halides and other electrophiles to form thioethers.

-

Michael Addition (Conjugate Addition): As a soft nucleophile, the thiol group readily undergoes 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction of significant importance in organic synthesis.[4]

-

Oxidation to Disulfides: The thiol group is susceptible to oxidation, leading to the formation of a disulfide bridge. This reaction can be initiated by mild oxidizing agents, including air, especially in the presence of a base.[11] This reactivity is fundamental to its role in protein chemistry, where it can reduce disulfide bonds.

-

Radical Reactions: The S-H bond can undergo homolytic cleavage, particularly under photochemical conditions, to generate a thiyl radical.[12] This radical can participate in various processes, including acting as a chain transfer agent in radical polymerizations to control polymer molecular weight.[12]

The Ester Group (-COOCH₃): An Electrophilic Center

The carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles.

Key Reactions of the Ester Group:

-

Hydrolysis: In the presence of acid or base, the ester group can be hydrolyzed to yield thioglycolic acid and methanol. The base-catalyzed hydrolysis is generally faster.[8][9]

-

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction is often pushed to completion by using the alcohol as the solvent.[3]

Mandatory Visualizations

Signaling Pathway: Activation of Neocarzinostatin

Methyl thioglycolate plays a crucial role in the activation of the chromophore of the antitumor antibiotic neocarzinostatin (NCS). The nucleophilic attack of the thiol on the enediyne core of NCS initiates a cascade that ultimately leads to the generation of a diradical species, which is responsible for DNA cleavage.[1][5][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Influence of thiol structure on neocarzinostatin activation and expression of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homolytic C-H and N-H bond dissociation energies of strained organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. dbt.univr.it [dbt.univr.it]

- 12. Methyl thioglycolate(2365-48-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Nucleophilicity of Methyl Thioglycolate's Thiol Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thioglycolate (MTG) is a versatile organic compound that plays a significant role in various chemical and biological processes. Its reactivity is largely dictated by the presence of a thiol (-SH) group, which imparts a strong nucleophilic character to the molecule.[1] This guide provides a comprehensive overview of the nucleophilicity of the thiol group in methyl thioglycolate, presenting quantitative data, detailed experimental protocols for its determination, and visualizations of relevant reaction mechanisms. Understanding the nucleophilic properties of MTG is crucial for its application in organic synthesis, drug development, and materials science.

Factors Influencing the Nucleophilicity of Methyl Thioglycolate

The nucleophilicity of the thiol group in methyl thioglycolate is not an intrinsic, immutable property but is significantly influenced by several factors:

-

pH: The reactivity of methyl thioglycolate is highly dependent on the pH of the medium. In alkaline conditions, the thiol group deprotonates to form the thiolate anion (RS⁻). This anion is a much stronger nucleophile than the neutral thiol due to its negative charge and greater electron density.[1][2] Conversely, in acidic conditions, the thiol group remains protonated, and its nucleophilicity is diminished.[1] The pKa of the thiol group in methyl thioglycolate is approximately 8.08, meaning that at a pH of 8.08, the concentrations of the protonated thiol and the thiolate anion are equal.[3]

-

Solvent: The choice of solvent can modulate the nucleophilicity of the thiol group. Polar aprotic solvents, such as DMF or DMSO, can enhance nucleophilicity by solvating the counter-ion of the thiolate, leaving the nucleophile more accessible for reaction. Protic solvents, on the other hand, can form hydrogen bonds with the thiol group, which can decrease its nucleophilicity.

-

Electrophile: The nature of the electrophile plays a critical role in the reaction kinetics. "Soft" electrophiles, which are large and polarizable, tend to react faster with "soft" nucleophiles like the thiol group of methyl thioglycolate, in accordance with Hard and Soft Acids and Bases (HSAB) theory.

Quantitative Assessment of Nucleophilicity

One such study investigated the kinetics of the reaction of several thiols, including sodium thioglycolate, with an O2-arylated diazeniumdiolate prodrug. The second-order rate constants provide a direct measure of the nucleophilicity of the thiolate anions.

Table 1: Second-Order Rate Constants for the Reaction of Various Thiolates with DNP-DEA/NO at 30°C

| Thiolate | pKa | kRS- (M-1s-1) |

| L-Cysteine | 8.25 | 3.48 |

| DL-Homocysteine | 8.80 | 5.62 |

| L-Glutathione | 8.94 | 10.4 |

| Sodium Thioglycolate | 10.6 | 30.9 |

| 2-Mercaptoethanol | 9.50 | 11.2 |

| 1-Propanethiol | 10.7 | 25.1 |

Data sourced from a study on the nucleophilic reactivity of thiolate ions.

The data clearly indicates that the thioglycolate anion is a potent nucleophile, exhibiting a significantly higher rate constant compared to other biologically relevant thiols like cysteine and glutathione in this specific reaction.

Experimental Protocols for Determining Thiol Nucleophilicity

Several established methods can be employed to experimentally determine the nucleophilicity of the thiol group in methyl thioglycolate. These protocols are generally applicable to a wide range of thiols.

Determination of Nucleophilicity using Monobromobimane (mBBr)

This method is based on the reaction of the thiol or thiolate with the fluorescent labeling agent monobromobimane (mBBr). The nucleophilicity is determined from the pH-independent second-order rate constant of the reaction.

Materials:

-

Methyl thioglycolate

-

Monobromobimane (mBBr)

-

A series of buffers covering a wide pH range (e.g., pH 4-10)

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of methyl thioglycolate and mBBr in an appropriate solvent (e.g., acetonitrile).

-

Kinetic Measurements:

-

In a temperature-controlled cuvette, mix a known concentration of methyl thioglycolate with a buffer of a specific pH.

-

Initiate the reaction by adding a known concentration of mBBr.

-

Monitor the increase in fluorescence intensity over time. The product of the reaction between the thiol and mBBr is fluorescent.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the fluorescence versus time plot.

-

Calculate the apparent second-order rate constant (kobs) at each pH.

-

Plot log(kobs) versus pH. This plot will typically show a sigmoidal curve.

-

Fit the data to the appropriate equation to determine the pKa of the thiol and the pH-independent second-order rate constant (kthiolate), which represents the nucleophilicity of the thiolate.

-

Determination of Thiol Reactivity using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a widely used reagent for quantifying free thiol groups. The rate of reaction of a thiol with DTNB can be used as a measure of its reactivity.

Materials:

-

Methyl thioglycolate

-

Ellman's Reagent (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a solution of methyl thioglycolate in the phosphate buffer.

-

Prepare a solution of DTNB in the phosphate buffer.

-

-

Reaction and Measurement:

-

In a cuvette, mix the DTNB solution with the buffer.

-

Initiate the reaction by adding the methyl thioglycolate solution and mix quickly.

-

Immediately monitor the increase in absorbance at 412 nm over time. The product of the reaction, 2-nitro-5-thiobenzoate (TNB²⁻), has a strong absorbance at this wavelength.

-

-

Data Analysis:

-

The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

-

The concentration of the thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻.

-

By varying the concentrations of the reactants, the second-order rate constant for the reaction can be determined, providing a quantitative measure of the thiol's reactivity.

-

Visualizing Reaction Mechanisms and Logical Relationships

The nucleophilicity of methyl thioglycolate's thiol group is central to its participation in various important chemical transformations. The following diagrams, generated using the DOT language, illustrate some of these key processes.

Caption: Base-catalyzed Michael addition of methyl thioglycolate to an α,β-unsaturated carbonyl compound.

Caption: Mechanism of Native Chemical Ligation (NCL) where a thiol-containing peptide reacts with a thioester.

Caption: The effect of pH on the equilibrium and nucleophilicity of methyl thioglycolate's thiol group.

Applications in Drug Development and Research

The potent nucleophilicity of methyl thioglycolate's thiol group makes it a valuable tool in several areas of drug development and research:

-

Bioconjugation: The thiol group can readily react with electrophilic functionalities on proteins, peptides, or other biomolecules to form stable covalent bonds. This is utilized in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

-

Thiol-Disulfide Exchange: Methyl thioglycolate can participate in thiol-disulfide exchange reactions, which are crucial in protein folding, enzyme regulation, and redox signaling.[4] It can be used to reduce disulfide bonds in proteins, aiding in their characterization and analysis.

-

Michael Addition Reactions: As illustrated above, methyl thioglycolate is an excellent nucleophile for Michael addition reactions, a powerful C-S bond-forming reaction used in the synthesis of a wide range of pharmaceutical compounds.

-

Native Chemical Ligation (NCL): In the synthesis of large peptides and proteins, NCL is a key technology. While cysteine is the canonical N-terminal residue for NCL, the principles of thiol-mediated ligation are fundamental, and understanding the reactivity of thiols like methyl thioglycolate provides insights into these processes.[1][5]

Conclusion

The nucleophilicity of the thiol group in methyl thioglycolate is a key determinant of its chemical and biological activity. This property is tunable by factors such as pH and solvent, and it can be quantitatively assessed using established kinetic methods. The ability of the thiolate anion to act as a potent nucleophile underpins its utility in a wide array of applications, from organic synthesis to the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique reactivity of methyl thioglycolate in their work.

References

Commercial production methods for methyl thioglycolate

An In-depth Technical Guide to the Commercial Production of Methyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl thioglycolate (MTG), a crucial intermediate in the pharmaceutical, agrochemical, and flavor industries, is primarily synthesized through two established industrial routes. This document provides a comprehensive technical overview of these methods: the direct esterification of thioglycolic acid with methanol and the reaction of methyl chloroacetate with a sulfur source. Detailed experimental protocols, comparative quantitative data, and process workflows are presented to offer a thorough understanding of the commercial-scale production of methyl thioglycolate.

Introduction

Methyl thioglycolate (CAS 2365-48-2), also known as methyl mercaptoacetate, is a colorless to pale green liquid with a characteristic pungent odor.[1][2] Its dual functionality, arising from the presence of both a thiol (-SH) and an ester (-COOCH3) group, makes it a versatile reagent in organic synthesis.[1] Historically, the applications of thioglycolates date back to the 1930s and 1940s, with initial uses in protein chemistry and as chemical depilatories.[3] Today, it serves as a key building block in the synthesis of a wide array of compounds.[4][5][6][7][8] This guide focuses on the core commercial methodologies for its production, highlighting the chemical principles, reaction parameters, and purification techniques employed in industrial settings.

Primary Commercial Synthesis Routes

The industrial production of methyl thioglycolate is dominated by two main synthetic pathways:

-

Route 1: Esterification of Thioglycolic Acid with Methanol.[3]

-

Route 2: Reaction of Methyl Chloroacetate with a Sulfur Source.[3][6]

Route 1: Esterification of Thioglycolic Acid

This classical and widely used method involves the direct esterification of thioglycolic acid with methanol.[3] The reaction is an equilibrium-driven process catalyzed by an acid.[3]

Caption: Esterification of Thioglycolic Acid with Methanol.

The following protocol is a representative example of the esterification process based on publicly available data.[4][5]

-

Charging the Reactor: A 1000L reaction vessel equipped with a stirrer, condenser, and thermometer is charged with thioglycolic acid (e.g., 131.4 kg of 95.0% purity) and methanol (e.g., 134.7 kg of 95.0% purity). The molar ratio of thioglycolic acid to methanol typically ranges from 1:1.3 to 1:4.0.[5][9]

-

Catalyst Addition: An acid catalyst, such as a p-toluenesulfonic acid (p-TsOH) solution in methanol (e.g., 20% mass concentration), is added.[4][5] In some protocols, the catalyst is added in stages. For instance, an initial 60% of the total activator is added.[5]

-

First Reaction Stage: The mixture is heated and stirred under reflux at a temperature of 45-55°C for 3 to 5 hours.[5]

-

Second Catalyst Addition and Reaction Stage: The remaining 40% of the catalyst is added, and the reaction continues under reflux at a higher temperature of 55-65°C for another 3 to 5 hours.[5]

-

Separation: After the reaction is complete, the mixture is allowed to cool and settle. The lower ester layer, containing the methyl thioglycolate product, is separated.[4]

-

Purification: The separated ester layer is purified by distillation under reduced pressure to isolate the final product from unreacted starting materials and byproducts.[3][4]

| Parameter | Value | Reference |

| Reactant Purity | ||

| Thioglycolic Acid | 70.0% - 96.0% | [5][9] |

| Methanol | 95.0% - 99.9% | [5][9] |

| Molar Ratio | ||

| Thioglycolic Acid : Methanol | 1 : 1.3 to 1 : 4.0 | [5][9] |

| Catalyst | ||

| Type | p-Toluenesulfonic acid or Sulfuric acid | [1][3] |

| Concentration (p-TsOH in Methanol) | 20% - 30% | [5][9] |

| Reaction Conditions | ||

| Temperature (Stage 1) | 45 - 55°C | [5] |

| Time (Stage 1) | 3 - 5 hours | [5] |

| Temperature (Stage 2) | 55 - 65°C | [5] |

| Time (Stage 2) | 3 - 5 hours | [5] |

| Product | ||

| Final Purity | ≥98.5% | [4][5] |

| Overall Yield | ≥85% | [8] |

Route 2: From Methyl Chloroacetate

This alternative industrial route avoids the direct use of thioglycolic acid, which can be unstable at high concentrations.[6] The process involves reacting methyl chloroacetate with a sulfur-containing nucleophile, followed by hydrolysis.

Caption: Synthesis of Methyl Thioglycolate from Methyl Chloroacetate.

The following is a generalized protocol for the synthesis of methyl thioglycolate from methyl chloroacetate.[3][4][10]

-

Salt Formation:

-

A measured amount of methanol and a sulfur source, such as sodium thiosulfate, are added to a reactor with a reflux condenser.[4]

-

The mixture is heated to reflux (65-75°C).[4]

-

Methyl chloroacetate is slowly added over a period of about 3 hours, maintaining the reaction temperature at 70-80°C.[4]

-

The reaction is continued at this temperature for approximately 50 minutes after the addition is complete.[4]

-

-

Methanol Recovery: The temperature is slowly increased to 80-85°C to recover the methanol.[4]

-

Acid Hydrolysis:

-

Extraction and Purification:

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Chloroacetate | [3][4] | |

| Sodium Thiosulfate or Sodium Hydrosulfide | [3][4] | |

| Reaction Conditions | ||

| Salt Formation Temperature | 65 - 80°C | [4] |

| Hydrolysis | Strong Acid (e.g., HCl) | [3][4] |

| Purification | ||

| Method | Extraction and Distillation | [3] |

Alternative and Emerging Production Methods

Research continues to explore more efficient and environmentally friendly synthesis routes for methyl thioglycolate.

Molten Salt Hydrate Medium

A novel approach utilizes molten salt hydrates (e.g., CaCl₂·6H₂O) as the reaction medium for the esterification of thioglycolic acid.[3][6] This method offers several advantages:

-

It allows the reaction to proceed with lower concentrations of thioglycolic acid (10-40 wt%), which helps to prevent its oxidation and polymerization.[3][7]

-

The process simplifies production by combining the separation of thioglycolic acid and the esterification reaction.[3]

-

After the reaction, the mixture settles and layers, allowing for easy separation of the organic product phase.[3][6]

-

This method can achieve high yields of 90.0-95.0%.[7]

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the esterification reaction, often in conjunction with molten salt hydrate systems. For example, the esterification of thioglycolic acid with alcohols can achieve yields greater than 90% in 30-60 minutes at 100-120°C.[3]

Conclusion

The commercial production of methyl thioglycolate predominantly relies on two robust methods: the direct esterification of thioglycolic acid and the reaction of methyl chloroacetate with a sulfur source. The choice of method often depends on factors such as raw material cost and availability, as well as considerations regarding process safety and environmental impact. While the esterification route is straightforward, it requires careful management of the equilibrium and the stability of thioglycolic acid. The methyl chloroacetate route provides an alternative that avoids high concentrations of thioglycolic acid but involves a multi-step process. Emerging technologies, such as the use of molten salt hydrates and microwave assistance, show promise for improving yields, reducing reaction times, and enhancing the overall sustainability of methyl thioglycolate production. These advancements are critical for meeting the growing demand for this important chemical intermediate in the pharmaceutical and other high-technology sectors.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl Thioglycolate manufacturer, Buy good quality Methyl Thioglycolate Products from China [m.intermediatespharma.com]

- 3. Methyl thioglycolate | 2365-48-2 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. A Novel Production Method of Methyl Thioglycolate_Chemicalbook [chemicalbook.com]

- 7. CN112521319A - Method for preparing methyl thioglycolate in molten salt hydrate - Google Patents [patents.google.com]

- 8. CN101580485A - Method for producing methyl thioglycolate - Google Patents [patents.google.com]

- 9. Methyl thioglycolate synthesis - chemicalbook [chemicalbook.com]

- 10. CN102477006A - Synthesis method of methyl thioglycolate - Google Patents [patents.google.com]

A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Methyl Thioglycolate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety protocols for handling, storing, and disposing of methyl thioglycolate in a laboratory environment. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe working environment.

Understanding the Hazards of Methyl Thioglycolate

Methyl thioglycolate is a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[1][2][3] It is known to cause serious eye and skin irritation and may also lead to respiratory irritation.[1][2][4] This chemical has a strong, unpleasant stench.[4]

Table 1: Hazard Identification

| Hazard Statement | GHS Classification |

| Flammable liquid and vapor | Flammable liquids, Category 3 |

| Toxic if swallowed | Acute toxicity, Oral, Category 3 |

| Harmful if inhaled | Acute toxicity, Inhalation, Category 4 |

| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 |

| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 |

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl thioglycolate is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of Methyl Thioglycolate

| Property | Value |

| Appearance | Colorless liquid[1][5] |

| Odor | Stench[4] |

| Molecular Formula | C₃H₆O₂S[4] |

| Molecular Weight | 106.14 g/mol [1][4] |

| Boiling Point | 42 - 43 °C @ 10 mmHg[4] |

| Flash Point | 56 °C (132.8 °F)[4][5] |

| Density | 1.187 g/cm³ at 25 °C[6] |

| Vapor Density | 3.66 (Air = 1.0)[4][5] |

| Solubility in Water | Miscible[4] |

| Incompatibilities | Strong oxidizing agents, strong bases[2][4] |

| Hazardous Decomposition | Carbon monoxide, oxides of sulfur, carbon dioxide[2][4] |

Toxicity Data

Exposure to methyl thioglycolate can have significant health effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 3: Toxicological Data of Methyl Thioglycolate

| Route of Exposure | Species | Value | Effects |

| Oral | Rat | LD50 = 84 mg/kg[2][4] | Behavioral changes (somnolence, tremor), hair loss[2] |

Experimental Protocols for Safe Handling

Strict adherence to the following experimental protocols is mandatory when working with methyl thioglycolate.

Engineering Controls

-

Ventilation: All work with methyl thioglycolate must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[4][7] The ventilation system should be explosion-resistant.[8]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling methyl thioglycolate to determine the appropriate PPE.

-

Eye and Face Protection: Chemical splash goggles are required.[4] A face shield should also be worn where there is a risk of splashing.[2]

-

Skin Protection: Appropriate chemical-resistant gloves must be worn.[4] Contaminated gloves should be removed and disposed of properly. A lab coat or other protective clothing is necessary to prevent skin contact.[4] For large-scale operations, a complete suit protecting against chemicals and flame-retardant antistatic protective clothing may be necessary.[2]

-

Respiratory Protection: If the ventilation is inadequate or for emergency situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[2]

Safe Handling Procedures

-